3-Butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
3-Butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound with a complex molecular structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes and thiosemicarbazides under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid, and requires precise temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. The use of automated reactors and advanced purification techniques ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or hydroxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
3-Butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress and inflammation play a role.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may modulate signaling pathways involved in inflammation and oxidative stress, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Butyl-5-(3-methoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- 3-Butyl-5-(3-ethoxy-4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- 3-Butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-oxo-1,3-thiazolidin-4-one
Uniqueness
Compared to similar compounds, 3-Butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one stands out due to its specific functional groups, which confer unique reactivity and biological activity. The presence of both ethoxy and hydroxy groups allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C16H19NO3S2 |
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Molecular Weight |
337.5 g/mol |
IUPAC Name |
(5E)-3-butyl-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H19NO3S2/c1-3-5-8-17-15(19)14(22-16(17)21)10-11-6-7-12(18)13(9-11)20-4-2/h6-7,9-10,18H,3-5,8H2,1-2H3/b14-10+ |
InChI Key |
RFJYKRXXKZNKMG-GXDHUFHOSA-N |
Isomeric SMILES |
CCCCN1C(=O)/C(=C\C2=CC(=C(C=C2)O)OCC)/SC1=S |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=CC(=C(C=C2)O)OCC)SC1=S |
Origin of Product |
United States |
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